molecular formula C12H14FN3 B13133971 5-Fluoro-3-(piperidin-4-yl)-1H-indazole

5-Fluoro-3-(piperidin-4-yl)-1H-indazole

Cat. No.: B13133971
M. Wt: 219.26 g/mol
InChI Key: ZFHVPRAQGKMCIO-UHFFFAOYSA-N
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Description

5-Fluoro-3-(piperidin-4-yl)-1H-indazole: is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorine atom at the 5th position, a piperidinyl group at the 3rd position, and an indazole core. The molecular formula of this compound is C13H15FN2, and it has a molecular weight of 218.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-(piperidin-4-yl)-1H-indazole typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.

    Introduction of the Fluorine Atom: The fluorine atom is introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Piperidinyl Group: The piperidinyl group is attached through nucleophilic substitution reactions, often using piperidine and suitable leaving groups.

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents that enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Fluoro-3-(piperidin-4-yl)-1H-indazole can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups on the indazole core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Chemistry: 5-Fluoro-3-(piperidin-4-yl)-1H-indazole is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to investigate enzyme mechanisms and receptor binding.

Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents. Its fluorinated structure enhances its metabolic stability and bioavailability, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials and coatings .

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(piperidin-4-yl)-1H-indazole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

    5-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole: This compound shares a similar structure but has a benzisoxazole core instead of an indazole core.

    5-Fluoro-3-(piperidin-4-yl)-1H-indole: This compound has an indole core instead of an indazole core.

Uniqueness: 5-Fluoro-3-(piperidin-4-yl)-1H-indazole is unique due to its indazole core, which imparts distinct chemical and biological properties. The presence of the fluorine atom further enhances its reactivity and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

5-fluoro-3-piperidin-4-yl-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3/c13-9-1-2-11-10(7-9)12(16-15-11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHVPRAQGKMCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C3C=C(C=CC3=NN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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